7-bromo-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide
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Overview
Description
7-bromo-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxepine ring substituted with a bromine atom and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amidation: The carboxylic acid group on the benzoxepine ring is converted to the corresponding amide by reacting with 2-ethylphenylamine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for bromination and amidation steps, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxepine derivatives.
Scientific Research Applications
7-bromo-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: Similar structure but with a benzodioxine ring.
4-bromo-3-ethylaniline: A simpler structure with a bromine and ethyl group on aniline.
Uniqueness
7-bromo-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide is unique due to its specific substitution pattern and the presence of the benzoxepine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H16BrNO2 |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
7-bromo-N-(2-ethylphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C19H16BrNO2/c1-2-13-5-3-4-6-17(13)21-19(22)14-9-10-23-18-8-7-16(20)12-15(18)11-14/h3-12H,2H2,1H3,(H,21,22) |
InChI Key |
NKOMKVJZNOIMMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origin of Product |
United States |
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